4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, a similar compound, involves the reaction of 4-bromomethyl benzoic acid (II) with 1-methyl piperazine in the presence of potassium carbonate and in n-butanol medium at room temperature . Another method involves the condensation of aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4’-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone .Scientific Research Applications
Environmental Analysis and Health Impacts
Environmental Phenols Detection in Human Milk
A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system for measuring concentrations of environmental phenols in human milk. This method could potentially assess human exposure to compounds used in personal care products and pharmaceuticals, including related benzophenone derivatives, thus reflecting on their environmental and health implications (Ye et al., 2008).
Benzophenone UV Filters in Environment
Another study focused on the determination of benzophenone and benzotriazole UV filters in sediment and sewage sludge, showcasing the environmental prevalence of such compounds. The study used liquid chromatography-tandem mass spectrometry, highlighting the environmental persistence and potential estrogenic activity of these UV filters, which raises concerns about their ecological and health effects (Zhang et al., 2011).
Pharmaceutical and Biological Applications
Highly Selective Biocompatible Chemosensor for Zinc Detection
A study introduced a highly selective and biocompatible chemosensor for sensitive detection of zinc(II), an essential metal ion in biological systems. The study underscores the importance of benzophenone derivatives in developing tools for biochemical research and potential diagnostic applications (Dey et al., 2016).
Materials Science and Chemistry
Synthesis and Electrochemical Properties
Research on new bipyrazole derivatives, including their potential activity as corrosion inhibitors, involves the use of density functional theory (DFT) to elucidate inhibition efficiencies and reactive sites. Such studies provide insights into the application of benzophenone derivatives in materials science, particularly in protecting metals from corrosion (Wang et al., 2006).
Enantioselective Electrodes for Organic Molecule Reduction
Utilizing poly(pyrroles) synthesized from chiral pyrrole monomers, research demonstrated the enantioselective electrochemical reduction of 4-methylbenzophenone. This showcases the potential of benzophenone derivatives in synthesizing materials with specific optical properties, which could be valuable in pharmaceutical synthesis and materials science (Schwientek et al., 1999).
Future Directions
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSQCFZBMKWISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642966 | |
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-55-6 | |
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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